![molecular formula C17H19N5O2 B2819315 2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380097-75-4](/img/structure/B2819315.png)
2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
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Overview
Description
2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile, commonly known as MPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPO is a small molecule that belongs to the class of pyridine derivatives and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
Anti-Tubercular Agents
Pyrazinamide is a crucial first-line drug used in shortening tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of 2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited significant activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as imatinib, specifically inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
Drawing parallels from imatinib, it can be inferred that the compound might bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding could potentially inhibit the activity of the target enzyme, leading to a cascade of downstream effects .
Biochemical Pathways
If we consider the potential target as tyrosine kinases, the compound could affect multiple signaling pathways, including those involved in cell growth and apoptosis .
Result of Action
Based on the potential inhibition of tyrosine kinases, the compound could potentially influence cell growth, differentiation, metabolism, and apoptosis .
properties
IUPAC Name |
2-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-21-8-6-20-16(17(21)23)22-7-2-3-14(11-22)12-24-15-9-13(10-18)4-5-19-15/h4-6,8-9,14H,2-3,7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYSIFZLBYBASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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